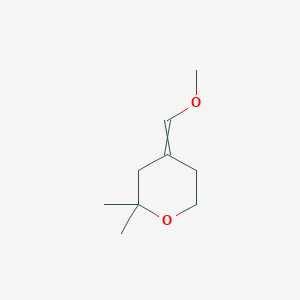![molecular formula C15H11N3O2S B14097874 4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione](/img/structure/B14097874.png)
4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a benzo[d][1,3]dioxole moiety, which is a benzene ring fused with a dioxole ring. The presence of a thione group (C=S) adds to its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting the quinazoline intermediate with benzo[d][1,3]dioxole derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Alkyl halides or acyl chlorides, base (e.g., triethylamine), dichloromethane as solvent, room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: N-substituted quinazoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells and inhibit cell proliferation.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it can induce apoptosis by activating caspases and causing cell cycle arrest at specific phases.
類似化合物との比較
Similar Compounds
3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Known for its anticancer properties and ability to overcome chemoresistance.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer activity against various cancer cell lines.
5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones: Evaluated for their antitumor activity.
Uniqueness
4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione stands out due to its unique combination of a quinazoline core, benzo[d][1,3]dioxole moiety, and thione group, which together contribute to its distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.
特性
分子式 |
C15H11N3O2S |
|---|---|
分子量 |
297.3 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-ylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H11N3O2S/c21-15-17-11-4-2-1-3-10(11)14(18-15)16-9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H2,16,17,18,21) |
InChIキー |
DGOQVAAPJUBZNM-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097799.png)

![7-Methyl-2-(prop-2-en-1-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097808.png)
![9-(3,4-dimethylphenyl)-3-heptyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14097812.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097817.png)
![5-(5-chloro-2-hydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14097818.png)
![[7-(2,4-dichlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetic acid](/img/structure/B14097819.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14097823.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097824.png)
![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B14097827.png)
![5-[Tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B14097831.png)
![N-[4-(acetylamino)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14097844.png)
![N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14097855.png)
![2-Benzyl-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097860.png)
